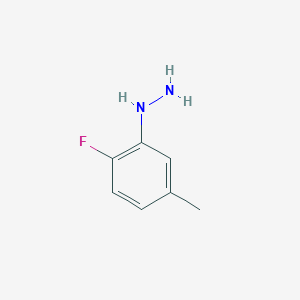

(2-Fluoro-5-methylphenyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Fluoro-5-methylphenyl)hydrazine” is a chemical compound with the CAS Number: 293330-02-6 . It has a molecular weight of 140.16 and is typically stored at a temperature of 4°C . The compound is in powder form .

Molecular Structure Analysis

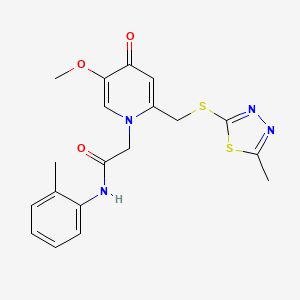

The IUPAC name for this compound is 1-(2-fluoro-5-methylphenyl)hydrazine . The InChI code is 1S/C7H9FN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 . This indicates that the compound consists of a 2-fluoro-5-methylphenyl group attached to a hydrazine group.Physical And Chemical Properties Analysis

“(2-Fluoro-5-methylphenyl)hydrazine” is a powder with a melting point of 67-68°C . and is typically stored at a temperature of 4°C .Applications De Recherche Scientifique

Fluorescent Probes for Hydrazine Detection

Environmental and Biological Monitoring

A significant application of (2-Fluoro-5-methylphenyl)hydrazine derivatives is in the development of fluorescent probes for sensitive and selective detection of hydrazine. Hydrazine is a highly reactive and toxic chemical, widely used in industrial processes, which poses serious health and environmental risks. Recent studies have reported the synthesis of various fluorescent probes that utilize (2-Fluoro-5-methylphenyl)hydrazine or related compounds for the detection of hydrazine in environmental water systems and biological samples, such as in HeLa cells and zebrafish, showcasing the compound's utility in monitoring hydrazine exposure and contamination (Meiqing Zhu et al., 2019).

High Sensitivity and Selectivity

The designed probes exhibit high sensitivity and selectivity towards hydrazine, capitalizing on the reactivity of (2-Fluoro-5-methylphenyl)hydrazine-based moieties. These probes often operate via mechanisms such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), leading to significant changes in fluorescence upon hydrazine detection. This enables the quantification of hydrazine at very low concentrations, making it possible to detect hydrazine in complex matrices with minimal interference from other substances (Yuna Jung et al., 2019).

Versatility in Detection Methods

Research demonstrates the versatility of (2-Fluoro-5-methylphenyl)hydrazine-based probes in detecting hydrazine through various methods, including fluorescence imaging, liquid/solid two-phase determination, and even the development of test strips for practical, on-site hydrazine detection. These methods cater to a wide range of applications, from environmental monitoring to healthcare, by facilitating the detection of hydrazine in air, water, and living organisms, thereby contributing to safety and pollution control measures (Xiangqian Li et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, and H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

(2-fluoro-5-methylphenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBPSIGQMXKGNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

293330-02-6 |

Source

|

| Record name | (2-fluoro-5-methylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2716189.png)

![7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716190.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716193.png)

![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2716205.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)